molecular formula C10H21N3O2 B11822211 tert-Butyl ((3S,4S)-4-aminopiperidin-3-yl)carbamate

tert-Butyl ((3S,4S)-4-aminopiperidin-3-yl)carbamate

Cat. No.: B11822211
M. Wt: 215.29 g/mol
InChI Key: PSLKAXGDGMUXHK-YUMQZZPRSA-N
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Description

tert-Butyl ((3S,4S)-4-aminopiperidin-3-yl)carbamate is a chiral piperidine derivative featuring a tert-butyl carbamate protective group. This compound is widely utilized as an intermediate in pharmaceutical synthesis, particularly for protecting amine functionalities during multi-step reactions. Its stereospecific (3S,4S) configuration ensures precise spatial orientation, critical for interactions with biological targets or asymmetric synthesis. The tert-butyl group enhances stability, while the carbamate moiety allows controlled deprotection under mild acidic conditions, making it indispensable in drug development pipelines .

Properties

Molecular Formula

C10H21N3O2

Molecular Weight

215.29 g/mol

IUPAC Name

tert-butyl N-[(3S,4S)-4-aminopiperidin-3-yl]carbamate

InChI

InChI=1S/C10H21N3O2/c1-10(2,3)15-9(14)13-8-6-12-5-4-7(8)11/h7-8,12H,4-6,11H2,1-3H3,(H,13,14)/t7-,8-/m0/s1

InChI Key

PSLKAXGDGMUXHK-YUMQZZPRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CNCC[C@@H]1N

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCCC1N

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[trans-4-amino-3-piperidyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .

Scientific Research Applications

tert-butyl N-[trans-4-amino-3-piperidyl]carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[trans-4-amino-3-piperidyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects . The exact pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural analogs differ in stereochemistry, ring systems, substituents, and derivative forms. Below is a detailed comparison supported by experimental data and synthetic applications:

Table 1: Comparative Analysis of Structural Analogs

Compound Name Molecular Formula Ring Type Substituents/Modifications Stereochemistry Key Features/Applications Reference
tert-Butyl ((3S,4S)-4-aminopiperidin-3-yl)carbamate C₁₀H₁₉N₃O₂ Piperidine Amino group at C4 3S,4S Amine protection; chiral intermediate
tert-Butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate C₁₀H₂₀N₂O₃ Piperidine Hydroxyl group at C3 3S,4S H-bond donor; prodrug potential
tert-Butyl ((3S,4S)-4-methylpyrrolidin-3-yl)carbamate hydrochloride C₁₀H₂₁ClN₂O₂ Pyrrolidine Methyl at C4; HCl salt 3S,4S Enhanced lipophilicity; salt for stability
tert-Butyl ((3S,4S)-4-azidotetrahydro-2H-pyran-3-yl)carbamate C₁₁H₂₀N₄O₃ Tetrahydropyran Azido group at C4 3S,4S Click chemistry; bioconjugation
tert-Butyl ((3R,4R)-4-fluoropiperidin-3-yl)carbamate C₁₀H₁₈FN₃O₂ Piperidine Fluorine at C4 3R,4R Electrophilic tuning; metabolic stability

Key Insights from Comparison

Stereochemical Variations: The (3R,4R)-fluoro analog (C₁₀H₁₈FN₃O₂) exhibits reversed stereochemistry compared to the target compound, which may alter binding affinity in chiral environments (e.g., enzyme active sites) .

Ring System Modifications :

  • Replacement of piperidine with pyrrolidine (five-membered ring) in C₁₀H₂₁ClN₂O₂ reduces ring strain and increases lipophilicity, favoring blood-brain barrier penetration in CNS drug candidates .
  • Tetrahydropyran derivatives (e.g., C₁₁H₂₀N₄O₃) introduce an oxygen heteroatom, improving metabolic stability and enabling azide-alkyne cycloaddition for bioconjugation .

Substituent Effects: Amino vs. Azido Groups: The amino group in the target compound facilitates nucleophilic reactions (e.g., amide coupling), while the azido group in C₁₁H₂₀N₄O₃ enables click chemistry for targeted drug delivery . Fluorine Substitution: The electronegative fluorine in C₁₀H₁₈FN₃O₂ enhances binding to hydrophobic pockets in proteins and resists oxidative metabolism .

Derivative Forms :

  • Hydrochloride salts (e.g., C₁₀H₂₁ClN₂O₂) improve crystallinity and aqueous solubility, critical for formulation .

Biological Activity

Tert-Butyl ((3S,4S)-4-aminopiperidin-3-yl)carbamate is an organic compound categorized under carbamates, notable for its unique structural features that suggest potential biological activity. This compound is characterized by a tert-butyl group attached to a piperidine derivative, specifically featuring an amino group at the 4-position and a carbamate functional group. Its molecular formula is C10H21N3O2, with a molecular weight of approximately 215.3 g/mol. This article delves into the biological activities associated with this compound, including its pharmacological properties and potential therapeutic applications.

The biological activity of this compound likely stems from its ability to interact with various molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For instance, studies have indicated that compounds with similar structures exhibit roles as enzyme inhibitors or receptor modulators, suggesting that this compound may share similar properties.

Pharmacological Properties

The pharmacological properties of this compound warrant further investigation. Preliminary studies suggest that it could possess:

  • Antimicrobial Activity : Similar compounds have shown efficacy against various pathogens.
  • Neuroprotective Effects : Potential involvement in neurodegenerative disease models has been suggested, particularly in relation to amyloid beta peptide interactions.
  • Enzyme Inhibition : The compound may inhibit specific enzymes relevant in metabolic pathways.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contextualized by comparing it to structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Tert-butyl N-{[(3R,4R)-4-amino-tetrahydrofuran-3-yl]methyl}carbamateC11H21N3O2Contains a tetrahydrofuran ring instead of piperidine
Tert-butyl N-[cis-(3-fluoropiperidin-4-yl)]carbamateC10H20F1N2O2Incorporates a fluorine atom which may enhance biological activity
Tert-butyl (3-amino-pyridin-4-yl)carbamateC10H12N2O2Features a pyridine ring which alters its electronic properties

These comparisons highlight how structural variations can influence biological activity and therapeutic potential.

Neuroprotection Studies

Recent research has explored the neuroprotective effects of compounds structurally related to this compound. For instance, studies on related carbamates have shown their ability to inhibit amyloid beta aggregation and protect neuronal cells from toxicity induced by amyloid peptides . The findings suggest that such compounds could be promising candidates for treating neurodegenerative diseases like Alzheimer's.

Enzyme Inhibition Research

Research indicates that certain derivatives of piperidine exhibit significant inhibitory effects on enzymes such as acetylcholinesterase and β-secretase. For example, a study demonstrated that related compounds had IC50 values in the low nanomolar range for these enzymes . This suggests that this compound may also exhibit similar inhibitory properties.

Antimicrobial Activity

Compounds with similar structural motifs have been investigated for their antimicrobial properties. In vitro studies have shown that certain carbamates can effectively inhibit bacterial growth, indicating that this compound may also possess antimicrobial potential.

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